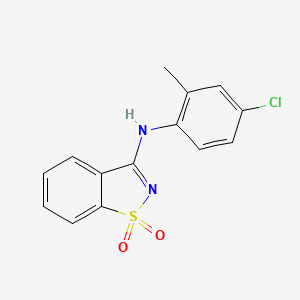![molecular formula C13H18N2O3 B5601836 N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B5601836.png)
N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2-furamide" is a chemical structure that implies potential biological activity. While direct studies on this exact compound are scarce, related research on piperidine derivatives and furamide analogs suggests their significance in medicinal chemistry, particularly in targeting neurological disorders such as Alzheimer's disease and exhibiting anti-acetylcholinesterase activity.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including the formation of piperazine or piperidine derivatives with various functional groups to enhance biological activity. For instance, Hussain et al. (2016) synthesized a series of benzamides with potential therapeutic applications for Alzheimer’s disease, emphasizing the role of structural modifications in enhancing enzyme inhibition activity (Hussain et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" is confirmed through spectroscopic methods such as IR, 1H-NMR, and mass spectrometry. These methods validate the presence of intended functional groups and the overall structure, which is crucial for their biological activity.
Chemical Reactions and Properties
Compounds within this chemical family participate in various chemical reactions, reflecting their versatile chemical properties. For example, reactions involving piperidine derivatives can lead to the synthesis of potent inhibitors of acetylcholinesterase, an enzyme target for Alzheimer's disease therapy (Sugimoto et al., 1990).
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Therapeutic Potential
A study synthesized a new series of benzamides, showing that one compound exhibited significant enzyme inhibition activity against butyrylcholinesterase, suggesting potential therapeutic applications for Alzheimer’s disease. This highlights the role of similar compounds in developing treatments for neurodegenerative disorders (Hussain et al., 2016).
Anti-Acetylcholinesterase Activity
Another research effort focused on synthesizing 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating them for anti-acetylcholinesterase activity. A derivative was found to be a potent inhibitor, showcasing the compound's relevance in developing antidementia agents (Sugimoto et al., 1990).
Neuroinflammation Imaging
[11C]CPPC, a PET radiotracer specific for the CSF1R microglia marker, was developed for imaging reactive microglia and neuroinflammation in vivo. This compound's use in PET imaging underscores its importance in studying neuroinflammatory conditions and developing related therapeutics (Horti et al., 2019).
Organic Ligands with Furan Ring
The synthesis and characterization of furan ring-containing organic ligands, and their transition metal complexes, have been explored for their chelating properties and antimicrobial activity. This research demonstrates the compound's utility in materials science and antimicrobial studies (Patel, 2020).
Energetic Materials Development
A design strategy incorporating diverse N-O building blocks, including 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives, was reported for high-performance energetic materials. These compounds exhibit high density and excellent detonation properties, highlighting their potential applications in energetic materials (Zhang & Shreeve, 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1-oxo-1-piperidin-1-ylpropan-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(13(17)15-7-3-2-4-8-15)14-12(16)11-6-5-9-18-11/h5-6,9-10H,2-4,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHNVNXEQQUBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5601758.png)
![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5601765.png)
![ethyl 4-({3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate](/img/structure/B5601773.png)
![2-{2-[(2S)-2-(morpholin-4-ylcarbonyl)pyrrolidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5601783.png)
![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5601789.png)
![2-(isobutylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5601808.png)
![N-methyl-N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5601811.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5601817.png)

![5-{(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-ethyl-1,2,4-oxadiazole](/img/structure/B5601847.png)

![N-{4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5601863.png)
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5601869.png)
![3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5601886.png)